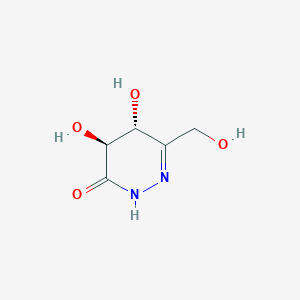
(4S,5R)-4,5-Dihydroxy-6-(hydroxymethyl)-4,5-dihydropyridazin-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4S,5R)-4,5-Dihydroxy-6-(hydroxymethyl)-4,5-dihydropyridazin-3(2H)-one is a complex organic compound with potential applications in various scientific fields. This compound features a pyridazinone core, which is known for its biological activity and versatility in chemical synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4S,5R)-4,5-Dihydroxy-6-(hydroxymethyl)-4,5-dihydropyridazin-3(2H)-one typically involves multi-step organic reactions. One common approach might include:
Starting Material: The synthesis begins with a suitable precursor, such as a substituted pyridazine.
Hydroxylation: Introduction of hydroxyl groups at the 4 and 5 positions using reagents like osmium tetroxide or hydrogen peroxide.
Hydroxymethylation: Addition of a hydroxymethyl group at the 6 position, possibly through a formylation reaction followed by reduction.
Cyclization: Formation of the dihydropyridazinone ring through cyclization reactions under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and catalytic processes might be employed to scale up the production.
Analyse Des Réactions Chimiques
Types of Reactions
(4S,5R)-4,5-Dihydroxy-6-(hydroxymethyl)-4,5-dihydropyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives, such as alcohols or amines.
Substitution: Functional groups can be substituted at different positions on the pyridazinone ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions involving nucleophiles or electrophiles, depending on the desired substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones, while reduction could produce alcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, (4S,5R)-4,5-Dihydroxy-6-(hydroxymethyl)-4,5-dihydropyridazin-3(2H)-one can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis.
Biology
Biologically, this compound might exhibit activity against certain enzymes or receptors, making it a candidate for drug development. Its hydroxyl groups and pyridazinone core could interact with biological targets in specific ways.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential. For example, they might be investigated for anti-inflammatory, anti-cancer, or antimicrobial properties.
Industry
Industrially, this compound could be used in the production of pharmaceuticals, agrochemicals, or specialty chemicals.
Mécanisme D'action
The mechanism of action for (4S,5R)-4,5-Dihydroxy-6-(hydroxymethyl)-4,5-dihydropyridazin-3(2H)-one would depend on its specific interactions with molecular targets. Typically, it might:
Bind to Enzymes: Inhibit or activate enzymes by interacting with their active sites.
Modulate Receptors: Affect receptor activity by binding to receptor sites.
Alter Pathways: Influence biochemical pathways by modifying key intermediates or signaling molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyridazinone Derivatives: Compounds with similar pyridazinone cores but different substituents.
Hydroxylated Pyridines: Compounds with hydroxyl groups on a pyridine ring.
Hydroxymethylated Heterocycles: Compounds with hydroxymethyl groups on various heterocyclic rings.
Uniqueness
(4S,5R)-4,5-Dihydroxy-6-(hydroxymethyl)-4,5-dihydropyridazin-3(2H)-one is unique due to its specific stereochemistry and combination of functional groups. This uniqueness can lead to distinct chemical reactivity and biological activity compared to similar compounds.
Propriétés
Formule moléculaire |
C5H8N2O4 |
|---|---|
Poids moléculaire |
160.13 g/mol |
Nom IUPAC |
(4R,5S)-4,5-dihydroxy-3-(hydroxymethyl)-4,5-dihydro-1H-pyridazin-6-one |
InChI |
InChI=1S/C5H8N2O4/c8-1-2-3(9)4(10)5(11)7-6-2/h3-4,8-10H,1H2,(H,7,11)/t3-,4+/m1/s1 |
Clé InChI |
OBLZDSVLPIREDN-DMTCNVIQSA-N |
SMILES isomérique |
C(C1=NNC(=O)[C@H]([C@@H]1O)O)O |
SMILES canonique |
C(C1=NNC(=O)C(C1O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


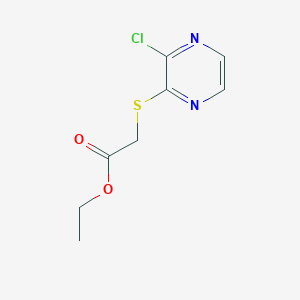
![[1,2,4]Triazolo[1,5-a]pyrimidine, 2-(4-methylphenyl)-](/img/structure/B13101068.png)
![tert-Butyl[4-(cyclopropylmethyl)piperidin-4-yl]methylcarbamate](/img/structure/B13101078.png)
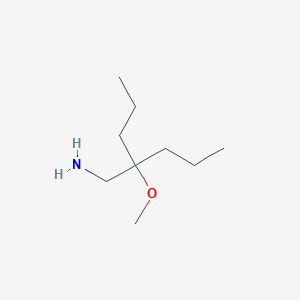
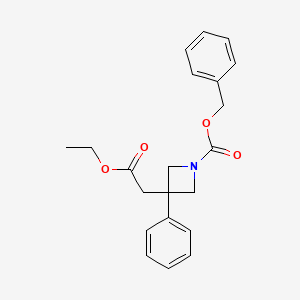
![(4s)-3-{trans-4-[6-Amino-5-(Pyrimidin-2-Yl)pyridin-3-Yl]cyclohexyl}-5,5-Dimethyl-4-Phenyl-1,3-Oxazolidin-2-One](/img/structure/B13101095.png)

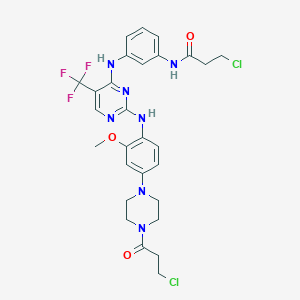
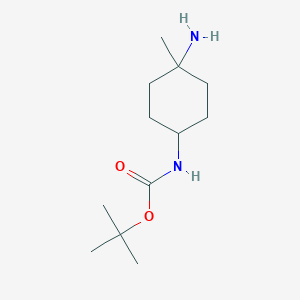
![2-[3-(4-Chloro-2-fluorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13101123.png)

![2-Amino-4,6-dipropyl[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B13101131.png)


